

Secbumeton: A Deep Dive into its Physicochemical Properties for Environmental Fate Modeling

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Compound of Interest

Compound Name: *Secbumeton*

Cat. No.: *B1203251*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide **Secbumeton**, critical for understanding its environmental fate and transport. The data presented is essential for developing and parameterizing environmental models to predict the distribution and persistence of this compound in various environmental compartments.

Physicochemical Properties of Secbumeton

The following table summarizes the key physicochemical properties of **Secbumeton** relevant to environmental fate modeling. These parameters govern its behavior in soil, water, and air.

Property	Value	Temperature (°C)	pH	Source
Molecular Weight	225.3 g/mol	-	-	
Physical State	Solid	Ambient	-	
Melting Point	86 - 88 °C	-	-	
Water Solubility	600 mg/L	20	7	
Vapor Pressure	0.97 mPa (9.7 x 10 ⁻⁷ Pa)	20	-	
Octanol-Water Partition Coefficient (log Kow)	3.64 (Kow = 4370)	20	7	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	~1879 L/kg (estimated)	-	-	Estimated
Acid Dissociation Constant (pKa)	4.4	25	-	
Henry's Law Constant	3.64 x 10 ⁻⁴ Pa m ³ /mol	25	-	
Hydrolysis Half-life	30.1 days (at pH 1), 173.3 days (at pH 13)	20	1, 13	
Photolysis Half-life	Data not readily available	-	-	

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols, largely based on OECD and EPA guidelines, for measuring the key parameters of **Secbumeton**.

Water Solubility (OECD Guideline 105)

The water solubility of **Secbumeton**, being moderately soluble, is typically determined using the Flask Method.

- Principle: A supersaturated solution of **Secbumeton** in deionized water is prepared and allowed to equilibrate at a constant temperature. The concentration of **Secbumeton** in the aqueous phase is then determined after separation of the undissolved solid.
- Apparatus: Constant temperature water bath, shaker, centrifuge or filtration apparatus, and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).
- Procedure:
 - An excess amount of solid **Secbumeton** is added to a flask containing deionized water buffered to a specific pH (typically 7 for environmental relevance).
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests determine this duration).
 - After equilibration, the mixture is centrifuged or filtered to remove undissolved **Secbumeton**.
 - The concentration of **Secbumeton** in the clear aqueous phase is quantified using a suitable analytical method like HPLC with UV detection.
 - The experiment is repeated to ensure reproducibility.

Vapor Pressure (OECD Guideline 104)

For a solid with low volatility like **Secbumeton**, the Gas Saturation Method is a suitable technique.

- Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

- Apparatus: A thermostatically controlled chamber, a saturation column containing the test substance on an inert support, a system for controlling and measuring the flow of inert gas (e.g., nitrogen), trapping devices (e.g., sorbent tubes), and an analytical instrument for quantification (e.g., Gas Chromatography - GC).
- Procedure:
 - A known amount of **Seccumeton** is coated onto an inert support material and packed into a saturation column.
 - The column is placed in a thermostatically controlled chamber at a specific temperature (e.g., 20°C).
 - A slow, constant flow of dry inert gas is passed through the column, allowing the gas to become saturated with **Seccumeton** vapor.
 - The vapor is trapped from the gas stream using a suitable sorbent.
 - The amount of trapped **Seccumeton** is extracted from the sorbent and quantified by GC.
 - The vapor pressure is calculated from the mass of volatilized substance, the volume of gas passed, and the molecular weight of **Seccumeton**.

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107/117)

The Shake Flask Method (OECD 107) is a traditional approach, while the HPLC Method (OECD 117) is a more rapid and often preferred technique.

- Principle (Shake Flask Method): **Seccumeton** is dissolved in one of the two immiscible phases (n-octanol or water), and the two phases are shaken together until equilibrium is reached. The concentration of **Seccumeton** in each phase is then measured.
- Procedure (Shake Flask Method):
 - n-octanol and water are mutually saturated before the experiment.

- A solution of **Secbumeton** in either n-octanol or water is prepared.
- A known volume of this solution is mixed with a known volume of the other phase in a vessel.
- The vessel is shaken at a constant temperature until partitioning equilibrium is achieved.
- The two phases are separated by centrifugation.
- The concentration of **Secbumeton** in each phase is determined by a suitable analytical method.
- The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- Principle (HPLC Method): The retention time of **Secbumeton** on a reverse-phase HPLC column is correlated with the known log Kow values of a series of reference compounds.
- Procedure (HPLC Method):
 - An HPLC system with a reverse-phase column (e.g., C18) and a mobile phase of methanol/water is used.
 - A series of standard compounds with well-documented log Kow values are injected, and their retention times are recorded.
 - A calibration curve of log (retention time) versus log Kow is constructed.
 - **Secbumeton** is injected under the same conditions, and its retention time is measured.
 - The log Kow of **Secbumeton** is determined from its retention time using the calibration curve.

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD Guideline 121)

As a measured value for **Secbumeton** is not readily available, the HPLC Method provides a reliable estimation.

- Principle: Similar to the log Kow determination, this method correlates the HPLC retention time of the substance on a column designed to mimic soil organic matter with the known Koc values of reference substances.
- Procedure:
 - An HPLC system with a specialized column (e.g., a column with immobilized humic acid or a polymer-based column) is used.
 - A series of reference compounds with known Koc values are injected, and their retention times are measured.
 - A calibration curve of log (retention time) versus log Koc is established.
 - **Secbumeton** is injected, and its log Koc is determined from its retention time using the calibration curve.

Alternatively, Koc can be estimated from the octanol-water partition coefficient (Kow) using quantitative structure-activity relationship (QSAR) equations. A commonly used equation is: $\log Koc \approx a * \log Kow + b$ where 'a' and 'b' are empirical constants that can vary depending on the chemical class. For triazine herbicides, various regression equations have been developed.

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic degradation of **Secbumeton** in water at different pH levels.

- Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing **Secbumeton** are incubated in the dark at a constant temperature. The concentration of **Secbumeton** is measured over time to determine the rate of hydrolysis.
- Procedure:
 - Sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - A known concentration of **Secbumeton** is added to each buffer solution.

- The solutions are maintained at a constant temperature (e.g., 25°C or 50°C to accelerate the reaction for preliminary studies) in the dark to prevent photolysis.
- Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound.
- The rate of hydrolysis is determined by plotting the concentration of **Secbumeton** versus time, and the half-life (DT50) at each pH is calculated.

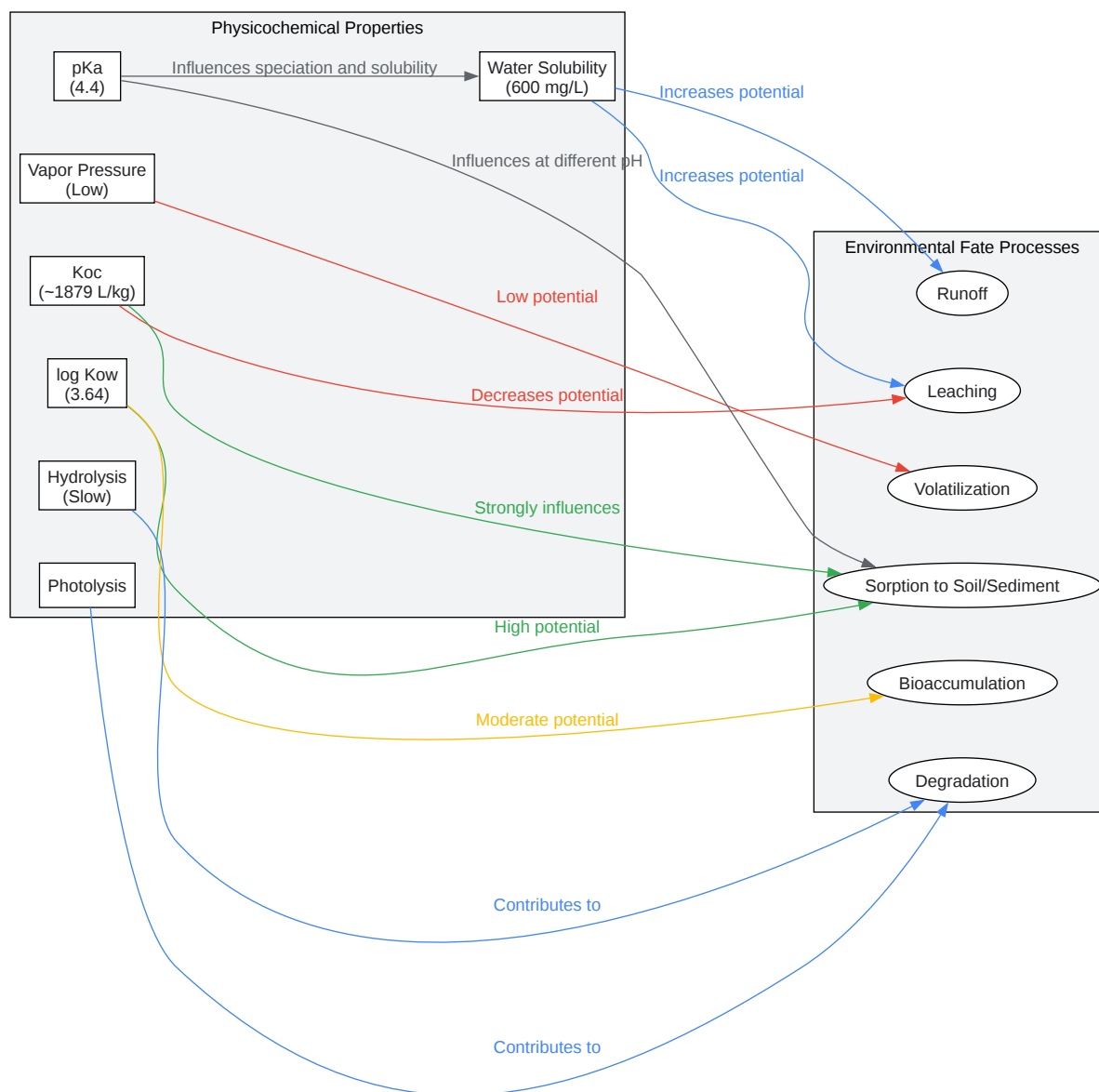
Photolysis in Water (Based on EPA OCSPP 835.2210)

This protocol outlines a general method for determining the direct photolysis rate of a chemical in water.

- Principle: An aqueous solution of **Secbumeton** is exposed to a light source that simulates sunlight. The decrease in the concentration of the compound is monitored over time to determine the photolysis rate constant and half-life. An actinometer is used to measure the light intensity.
- Apparatus: A photolysis reactor with a light source simulating the solar spectrum (e.g., a xenon arc lamp), quartz reaction vessels, a system for maintaining constant temperature, and an analytical instrument for quantification.
- Procedure:
 - A solution of **Secbumeton** in sterile, buffered water is prepared in quartz tubes.
 - A parallel experiment with a chemical actinometer (a compound with a known quantum yield) is set up to measure the light intensity.
 - The samples and actinometer are irradiated in the photolysis reactor.
 - Samples are withdrawn at various time intervals, and the concentration of **Secbumeton** is determined.
 - The rate of photolysis is calculated from the change in concentration over time, and the environmental half-life is estimated by correcting for the light intensity of natural sunlight.

Visualizing Environmental Fate Pathways

The following diagram illustrates the logical relationships between **Secbumeton's** physicochemical properties and its potential environmental fate pathways.



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Fig. 1: Influence of **Secbumeton's** physicochemical properties on its environmental fate.

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